3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Description

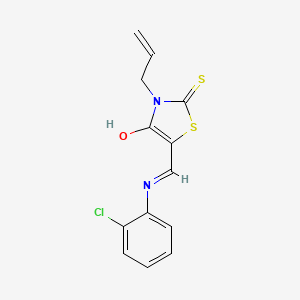

3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with an allyl group at the N-3 position and a 2-chloroanilino-substituted methylene group at the C-5 position. This compound exhibits a (5Z)-configuration, a common feature in bioactive thiazolidinones due to enhanced conjugation and stability .

Properties

Molecular Formula |

C13H11ClN2OS2 |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

5-[(2-chlorophenyl)iminomethyl]-4-hydroxy-3-prop-2-enyl-1,3-thiazole-2-thione |

InChI |

InChI=1S/C13H11ClN2OS2/c1-2-7-16-12(17)11(19-13(16)18)8-15-10-6-4-3-5-9(10)14/h2-6,8,17H,1,7H2 |

InChI Key |

XFZQYNCOJLWIDV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=C(SC1=S)C=NC2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-chloroaniline with allyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The chlorine atom in the 2-chloroanilino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal activities.

Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Thiazolidinone derivatives with varying arylidene substituents at C-5 and N-3 substituents have been extensively studied. Key comparisons include:

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Key Observations :

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 4-chloro in JADVUI) or fused aromatic systems (e.g., 1,3-benzodioxole in 3a) exhibit higher melting points (>260°C), suggesting enhanced rigidity and intermolecular interactions .

- Synthetic Yields : Microwave-assisted syntheses (e.g., 3a) achieve yields up to 88%, highlighting efficiency compared to conventional methods .

- Structural Interactions : Intramolecular C-H···S contacts (2.51–2.55 Å) are common in allyl-substituted analogs, stabilizing the Z-configuration and planar conformation .

Cytotoxicity and Bioactivity :

- Antimicrobial and Enzyme Inhibition: Thiazolidinones with morpholine or piperazine substituents (e.g., 5c, 5d) demonstrate improved solubility and enzyme inhibitory activity, though the target compound’s 2-chloroanilino group may confer distinct target selectivity .

Reactivity :

- Cycloaddition and Functionalization: The exocyclic double bond in 5-arylidene-thiazolidinones participates in cycloaddition reactions with nitrile oxides or ylides, forming heterocyclic adducts (e.g., pyrazolidinium ylide reactions) . The 2-chloroanilino group’s electron-withdrawing nature may modulate such reactivity.

Crystallographic and Computational Insights

- Crystal Packing : Analogs like JADVUI and GACVOY form pseudo-six-membered rings via C-H···S interactions, which are critical for molecular packing and stability .

- Graph Set Analysis: Hydrogen-bonding patterns in thiazolidinones often follow Etter’s rules, with N-H···O/S and C-H···S motifs dominating .

Biological Activity

3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its potential biological activities. This compound has been studied for various pharmacological effects, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Linear Formula : C₁₃H₁₁ClN₂OS₂

- CAS Number : 332413-80-6

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,3-thiazolidin-4-one compounds, it was found that many of these derivatives, including those structurally similar to this compound, demonstrated potent antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Comparison with Standard Drugs |

|---|---|---|

| Staphylococcus aureus | 32 | More potent than ampicillin |

| Escherichia coli | 64 | Comparable to streptomycin |

| Pseudomonas aeruginosa | 128 | Less effective than commercial drugs |

| Candida albicans | 64 | Similar to ketoconazole |

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinone derivatives have been well documented. In studies using the carrageenan-induced paw edema model in mice, compounds similar to this compound exhibited significant reductions in inflammation markers.

| Compound | Paw Edema Reduction (%) | Standard Drug Comparison |

|---|---|---|

| 3-Allyl-5-(2-chloroanilino) | 50 | Indomethacin (70%) |

| Other Thiazolidinones | 40 | Aspirin (60%) |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory processes and microbial growth. The compound's thioxo group is likely responsible for its reactivity and interaction with bacterial cell walls and inflammatory mediators.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural features to this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Anti-inflammatory Assessment

In another study focused on anti-inflammatory properties, researchers found that the compound significantly inhibited the production of pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.